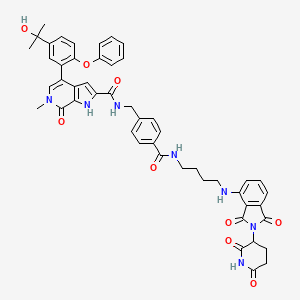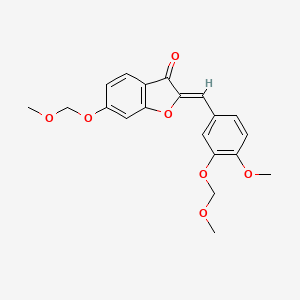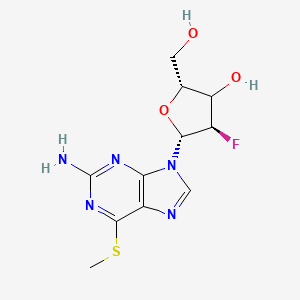
(2R,4R,5R)-5-(2-amino-6-methylsulfanylpurin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (2R,4R,5R)-5-(2-amino-6-methylsulfanylpurin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol is a synthetic nucleoside analogue It is characterized by the presence of a purine base, specifically a 2-amino-6-methylsulfanylpurine, attached to a modified ribose sugar
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4R,5R)-5-(2-amino-6-methylsulfanylpurin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol typically involves multiple steps:
Formation of the Purine Base: The purine base, 2-amino-6-methylsulfanylpurine, is synthesized through a series of reactions starting from commercially available precursors. This may involve nitration, reduction, and thiolation reactions.
Glycosylation: The purine base is then glycosylated with a protected ribose derivative. This step often requires the use of a Lewis acid catalyst to facilitate the formation of the glycosidic bond.
Fluorination: The hydroxyl group at the 4-position of the ribose is selectively fluorinated using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).
Deprotection: The final step involves the removal of protecting groups to yield the desired nucleoside analogue.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the synthetic route while ensuring the purity and yield of the final product. This may include optimizing reaction conditions, using continuous flow reactors, and employing advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the purine base, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the amino group or the purine ring, potentially leading to the formation of dihydropurine derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropurine derivatives.
Substitution: Various substituted nucleoside analogues depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, (2R,4R,5R)-5-(2-amino-6-methylsulfanylpurin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol is studied for its interactions with nucleic acids and proteins. It serves as a probe to investigate the mechanisms of DNA and RNA synthesis and repair.
Medicine
Medically, this compound is of interest for its potential antiviral and anticancer properties. It is being investigated as a therapeutic agent that can inhibit viral replication or induce apoptosis in cancer cells.
Industry
In the industrial sector, this compound can be used in the production of pharmaceuticals and as a precursor for the synthesis of other biologically active molecules.
作用機序
The mechanism of action of (2R,4R,5R)-5-(2-amino-6-methylsulfanylpurin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol involves its incorporation into nucleic acids. Once incorporated, it can disrupt the normal function of DNA or RNA, leading to the inhibition of viral replication or the induction of cell death in cancer cells. The molecular targets include viral polymerases and cellular enzymes involved in nucleic acid metabolism.
類似化合物との比較
Similar Compounds
Acyclovir: A nucleoside analogue used as an antiviral agent.
Gemcitabine: A nucleoside analogue used in cancer therapy.
Fludarabine: Another nucleoside analogue with antiviral and anticancer properties.
Uniqueness
What sets (2R,4R,5R)-5-(2-amino-6-methylsulfanylpurin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol apart is its unique combination of a fluorinated ribose and a methylsulfanylpurine base. This structural uniqueness may confer distinct biological activities and pharmacokinetic properties, making it a valuable compound for further research and development.
特性
分子式 |
C11H14FN5O3S |
|---|---|
分子量 |
315.33 g/mol |
IUPAC名 |
(2R,4R,5R)-5-(2-amino-6-methylsulfanylpurin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C11H14FN5O3S/c1-21-9-6-8(15-11(13)16-9)17(3-14-6)10-5(12)7(19)4(2-18)20-10/h3-5,7,10,18-19H,2H2,1H3,(H2,13,15,16)/t4-,5-,7?,10-/m1/s1 |
InChIキー |
SLPSXWQJKHAIQV-ZBFRNQRKSA-N |
異性体SMILES |
CSC1=NC(=NC2=C1N=CN2[C@H]3[C@@H](C([C@H](O3)CO)O)F)N |
正規SMILES |
CSC1=NC(=NC2=C1N=CN2C3C(C(C(O3)CO)O)F)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


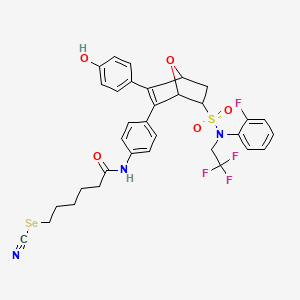
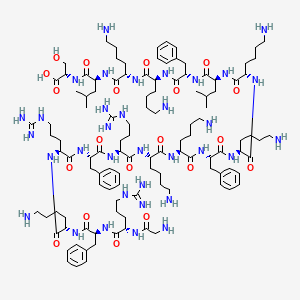

![5-methyl-2-(2-propan-2-ylphenyl)-~{N}-(pyridin-2-ylmethyl)pyrrolo[3,2-d]pyrimidin-4-amine](/img/structure/B12391275.png)
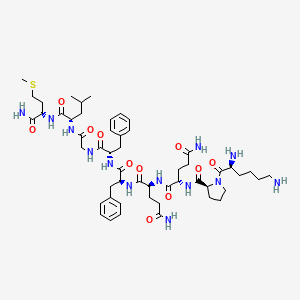
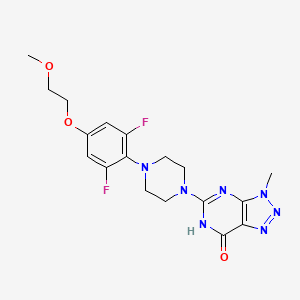
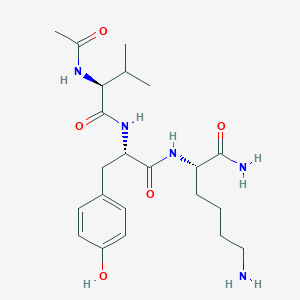
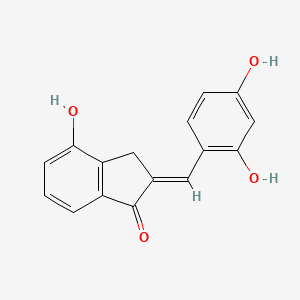
![10-methyl-1,10-diazatricyclo[6.3.1.04,12]dodeca-4(12),5,7-trien-11-imine](/img/structure/B12391307.png)
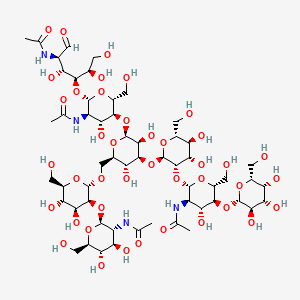
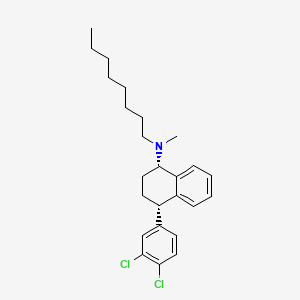
![(3,4-difluorophenyl) (1R,4R)-5-(4-methoxyphenyl)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12391325.png)
